N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step might involve a nucleophilic substitution reaction using 4-methylphenyl halides.
Attachment of the 4-(methylsulfanyl)phenyl group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: A class of compounds with similar core structures but different substituents.
Phenyl-substituted imidazoles: Compounds with phenyl groups attached to imidazole rings.
Uniqueness
N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4S |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H18N4S/c1-14-3-7-16(8-4-14)22-20-19(15-5-9-17(25-2)10-6-15)23-18-13-21-11-12-24(18)20/h3-13,22H,1-2H3 |
InChI Key |
BEOOOXMLJNMHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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